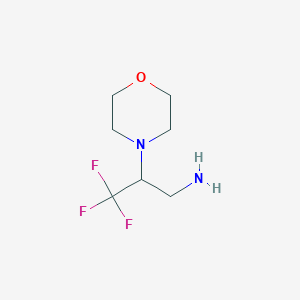
6-Methyl-2-(2H-tetrazol-5-yl)-quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(2H-tetrazol-5-yl)-quinoline typically involves the condensation of corresponding acids followed by hydrolysis and cyclization . One common method includes the use of tetrahydrofuran as a solvent medium . Another synthetic route involves microwave-assisted reactions with primary alcohols or aldehydes in the presence of molecular iodine and ammonia to obtain a nitrile intermediate, which then undergoes [3+2]-cycloaddition with dicyandiamide and sodium azide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring the compound meets research-grade standards.
化学反应分析
Types of Reactions
6-Methyl-2-(2H-tetrazol-5-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the tetrazole ring, leading to different functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, ammonia, dicyandiamide, and sodium azide . Reaction conditions often involve the use of solvents like tetrahydrofuran and microwave-assisted techniques to enhance reaction efficiency .
Major Products Formed
The major products formed from these reactions include various quinoline and tetrazole derivatives, which have significant applications in medicinal chemistry and material science .
科学研究应用
6-Methyl-2-(2H-tetrazol-5-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 6-Methyl-2-(2H-tetrazol-5-yl)-quinoline involves its interaction with specific molecular targets and pathways. The compound’s tetrazole ring is known for its ability to participate in hydrogen bonding and coordination with metal ions, which can influence various biochemical processes . The quinoline ring contributes to the compound’s stability and reactivity, making it a valuable tool in medicinal chemistry .
相似化合物的比较
Similar Compounds
- 1-[5-ethyl-2-hydroxy-4-[6-methyl-6-(2H-tetrazol-5-yl)heptoxy]phenyl]ethanone
- Benzoic acid, 2-(2H-tetrazol-5-yl)-, methyl ester
Uniqueness
6-Methyl-2-(2H-tetrazol-5-yl)quinoline is unique due to its specific combination of a quinoline ring and a tetrazole ring. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, which are not commonly found in other similar compounds .
属性
IUPAC Name |
6-methyl-2-(2H-tetrazol-5-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c1-7-2-4-9-8(6-7)3-5-10(12-9)11-13-15-16-14-11/h2-6H,1H3,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQVIQKYEKLXCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[1-[2-Chloro-5-(methylamino)benzoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2847164.png)

![2-{[2-(4-Bromoanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid](/img/structure/B2847173.png)
![2-({5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B2847174.png)



![Tert-butyl 4-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]-4-(hydroxymethyl)piperidine-1-carboxylate](/img/structure/B2847179.png)

![1-(2-Methoxyphenyl)-3-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}urea](/img/structure/B2847182.png)
![N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]cyclopropanecarboxamide](/img/structure/B2847183.png)

